Methoxyallene

説明

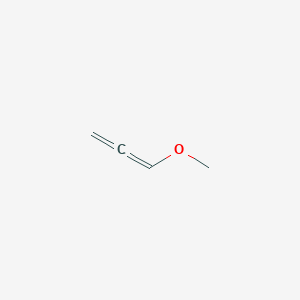

Structure

3D Structure

特性

InChI |

InChI=1S/C4H6O/c1-3-4-5-2/h4H,1H2,2H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRWJXAJEGRDMQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC=C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

70.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13169-00-1 | |

| Record name | 1,2-Propadiene, 3-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013169001 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC363923 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=363923 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methoxyallene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Methoxyallene (CAS Number: 13169-00-1): A Comprehensive Technical Guide for Synthetic and Medicinal Chemists

Introduction

Methoxyallene, with the CAS number 13169-00-1, is a versatile and reactive organic compound that has garnered significant interest in the fields of organic synthesis and medicinal chemistry. Its unique allenic structure, featuring two cumulative double bonds, coupled with the electronic influence of the methoxy group, makes it a valuable building block for the construction of a diverse array of complex molecules, particularly heterocyclic scaffolds of pharmaceutical relevance. This technical guide provides an in-depth overview of the chemical and physical properties of methoxyallene, detailed experimental protocols for its key synthetic transformations, and an exploration of the biological significance of the resulting derivatives, tailored for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

Methoxyallene is a flammable liquid at room temperature and should be handled with appropriate safety precautions. A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 13169-00-1 | |

| Molecular Formula | C₄H₆O | |

| Molecular Weight | 70.09 g/mol | |

| Appearance | Liquid | |

| Density | 0.832 g/mL at 25 °C | |

| Boiling Point | Not available | |

| Refractive Index | n20/D 1.429 | |

| Flash Point | -28.9 °C (-20.0 °F) | |

| SMILES String | COC=C=C | |

| InChI Key | RRWJXAJEGRDMQH-UHFFFAOYSA-N | |

| Synonyms | 1-Methoxy-1,2-propadiene, Methyl propadienyl ether | |

| Storage Temperature | 2-8°C |

Key Synthetic Applications and Experimental Protocols

Methoxyallene serves as a versatile precursor in a variety of synthetic transformations, most notably in the construction of substituted pyridines and other heterocyclic systems.

Three-Component Synthesis of Pyridin-4-ols

A powerful application of methoxyallene is its use in a three-component reaction to synthesize highly substituted pyridin-4-ol derivatives.[1] This methodology offers a convergent and efficient route to a class of compounds with significant potential in drug discovery.

Reaction Workflow:

Caption: General workflow for the three-component synthesis of pyridin-4-ols from methoxyallene.

Detailed Experimental Protocol: Synthesis of 2-tert-butyl-6-methyl-5-(trifluoromethyl)pyridin-4-ol

This protocol describes the synthesis of a specific pyridin-4-ol derivative, illustrating the general procedure.

Materials:

-

Methoxyallene

-

n-Butyllithium (n-BuLi) in hexanes

-

Pivalonitrile

-

Trifluoroacetic acid (TFA)

-

Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

-

Triethylamine (Et₃N)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous dichloromethane (DCM)

-

Standard glassware for anhydrous reactions

-

Silica gel for column chromatography

Procedure: [1]

-

Lithiation of Methoxyallene: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve methoxyallene in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. To this solution, add a solution of n-BuLi in hexanes dropwise while maintaining the temperature at -78 °C. Stir the resulting mixture at this temperature for 30 minutes to ensure complete formation of lithiated methoxyallene.

-

Reaction with Nitrile and Carboxylic Acid: To the solution of lithiated methoxyallene, add pivalonitrile dropwise at -78 °C. After stirring for 1 hour at this temperature, add an excess of trifluoroacetic acid (TFA) to the reaction mixture.

-

Work-up and Intermediate Formation: Allow the reaction mixture to warm to room temperature. Remove the solvent under reduced pressure. At this stage, a mixture containing the enamide intermediate is obtained. This crude mixture is typically used in the next step without further purification.

-

Cyclization: Dissolve the crude product mixture in anhydrous dichloromethane (DCM). To this solution, add triethylamine followed by trimethylsilyl trifluoromethanesulfonate (TMSOTf). Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) until the cyclization is complete (this may take up to 72 hours).

-

Purification: After completion of the reaction, cool the mixture to room temperature and perform an acidic work-up. The crude pyridin-4-ol derivative can then be purified by column chromatography on silica gel to afford the final product. The product exists as a mixture of pyridin-4-ol and its pyridin-4-one tautomer. For easier purification, the crude product can be converted to a less polar derivative, such as a nonaflate, prior to chromatography.[1]

[4+2] Cycloaddition Reactions

Methoxyallene can participate as a dienophile in [4+2] cycloaddition reactions (Diels-Alder reactions), providing a route to six-membered ring systems.[2] The electron-rich nature of the methoxy-substituted double bond influences the reactivity and regioselectivity of the cycloaddition.

Reaction Workflow:

Caption: General scheme of a [4+2] cycloaddition reaction involving methoxyallene.

Experimental Protocol:

Intermolecular Hydroamination

The addition of N-H bonds across one of the double bonds of methoxyallene, known as hydroamination, provides access to valuable allylic amine derivatives. This transformation can be catalyzed by transition metals, with gold complexes showing particular promise for the hydroamination of allenes.[3]

Reaction Workflow:

Caption: Gold-catalyzed intermolecular hydroamination of methoxyallene.

Experimental Protocol:

A general procedure for the gold-catalyzed hydroamination of an allene involves the following steps:[3]

-

Catalyst Preparation: The active gold(I) catalyst is often generated in situ. For example, a mixture of (CAAC)AuCl (CAAC = cyclic (alkyl)(amino)carbene) and KB(C₆F₅)₄ can be used.

-

Reaction Setup: In a reaction vessel, the amine and methoxyallene are dissolved in a suitable solvent (e.g., C₆D₆ for NMR monitoring).

-

Catalysis: The gold catalyst is added to the solution.

-

Reaction Conditions: The reaction is typically heated to a temperature ranging from 70 to 130 °C, depending on the reactivity of the amine. The progress of the reaction can be monitored by ¹H NMR spectroscopy.

-

Work-up and Purification: Upon completion, the reaction mixture is worked up and the product is purified, typically by column chromatography.

The regioselectivity of the hydroamination (Markovnikov vs. anti-Markovnikov addition) can be influenced by the choice of catalyst and reaction conditions.

Biological Relevance and Drug Development Applications

While methoxyallene itself is primarily a synthetic building block, the heterocyclic compounds derived from it, particularly substituted pyridines, are of significant interest in drug discovery and development. The pyridine scaffold is a common motif in a vast number of pharmaceuticals.[4]

Although direct biological data on methoxyallene is scarce, the synthetic utility of allenes in medicinal chemistry is recognized. Allenic structures have been incorporated into molecules targeting enzymes such as EGFR tyrosine kinase.[5] Furthermore, studies on various allenoate derivatives have demonstrated cytotoxic activity against tumor cell lines, suggesting potential applications in oncology research.[6]

The three-component synthesis of pyridin-4-ols from methoxyallene provides rapid access to libraries of novel, highly substituted pyridine derivatives. These libraries can be screened for a wide range of biological activities. Pharmacological evaluation of various 2-substituted pyridine derivatives has revealed activities such as anticonvulsant, antihistaminic, and sympathetic blocking effects, highlighting the therapeutic potential of this class of compounds.[7][8]

Logical Workflow for Drug Discovery:

Caption: A logical workflow illustrating the role of methoxyallene in a drug discovery program.

Safety Information

Methoxyallene is a highly flammable liquid and vapor (H225). It is essential to take precautionary measures, such as keeping it away from heat, sparks, open flames, and hot surfaces. Appropriate personal protective equipment (PPE), including eye shields, face shields, and gloves, should be worn when handling this chemical.

Conclusion

Methoxyallene (CAS 13169-00-1) is a valuable and versatile reagent in modern organic synthesis. Its utility in multicomponent reactions, particularly for the construction of highly substituted pyridin-4-ols, provides an efficient pathway to novel heterocyclic compounds with significant potential for applications in drug discovery and development. The ability to rapidly generate diverse molecular scaffolds from this simple starting material makes methoxyallene a key tool for medicinal chemists exploring new therapeutic agents. Further research into the biological activities of compounds directly synthesized from methoxyallene is warranted to fully exploit its potential in the pharmaceutical sciences.

References

- 1. soc.chim.it [soc.chim.it]

- 2. Alkoxyallenes as building blocks for organic synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60429B [pubs.rsc.org]

- 3. Gold Catalyzed Intermolecular Markovnikov Hydroamination of Allenes with Secondary Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Allene as an alternative functional group for drug design: effect of C--C multiple bonds conjugated with quinazolines on the inhibition of EGFR tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Pharmacological evaluation of some new 2-substituted pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Molecular Structure and Bonding of Methoxyallene

For Researchers, Scientists, and Drug Development Professionals

This guide, therefore, provides a foundational understanding of methoxyallene's molecular structure and bonding based on established chemical principles and data from analogous compounds, such as allene. The provided tables and diagrams serve as templates that can be populated with specific data once it becomes available.

Introduction

Methoxyallene (CH₃OCH=C=CH₂) is the simplest methoxy-substituted allene, a class of organic compounds characterized by two cumulative double bonds. The allenic functional group imparts unique stereochemical and reactive properties, making its derivatives valuable intermediates in organic synthesis, including the preparation of complex molecules in drug discovery. A thorough understanding of methoxyallene's molecular structure, bonding, and conformational preferences is critical for predicting its reactivity and designing novel synthetic pathways.

This technical guide outlines the expected structural features of methoxyallene, the experimental and computational methods used to study such molecules, and the nature of the chemical bonding within this versatile compound.

Molecular Structure

The molecular structure of methoxyallene is defined by the spatial arrangement of its constituent atoms. Key structural parameters, including bond lengths, bond angles, and dihedral angles, are crucial for understanding its physical and chemical properties. While specific experimental values for methoxyallene are not available for this guide, we can infer its geometry from the known structure of allene and the typical effects of a methoxy substituent.

The central carbon of the allene unit is sp-hybridized, leading to a linear C=C=C arrangement. The terminal allenic carbons are sp²-hybridized. A defining feature of allenes is that the planes containing the substituents on the terminal carbons are orthogonal to each other. In methoxyallene, one plane contains the methoxy group and a hydrogen atom, while the other contains two hydrogen atoms.

Data Presentation: Structural Parameters

The following tables are templates for the quantitative structural data of methoxyallene, which would be obtained from experimental techniques like microwave spectroscopy or gas-phase electron diffraction, and corroborated by computational chemistry.

Table 1: Methoxyallene Bond Lengths (Å)

| Bond | Expected Range (based on analogous compounds) | Experimental Value | Calculated Value (Method) |

| C=C (central) | 1.28 - 1.31 | Data not available | Data not available |

| C=C (terminal) | 1.31 - 1.34 | Data not available | Data not available |

| C-O | 1.35 - 1.45 | Data not available | Data not available |

| O-CH₃ | 1.40 - 1.45 | Data not available | Data not available |

| C-H (allenic) | 1.07 - 1.09 | Data not available | Data not available |

| C-H (methyl) | 1.08 - 1.10 | Data not available | Data not available |

Table 2: Methoxyallene Bond Angles (°)

| Angle | Expected Value (based on analogous compounds) | Experimental Value | Calculated Value (Method) |

| C=C=C | ~180 | Data not available | Data not available |

| H-C=C | ~120 | Data not available | Data not available |

| C-O-C | 110 - 120 | Data not available | Data not available |

| H-C-H (methyl) | ~109.5 | Data not available | Data not available |

Bonding Analysis

The bonding in methoxyallene can be described using valence bond theory and molecular orbital theory. The central carbon atom of the allene is sp-hybridized, forming two sigma bonds with the adjacent sp²-hybridized carbons. The two pi bonds are perpendicular to each other, formed by the overlap of the p-orbitals on the central carbon with the p-orbitals of the terminal carbons.

The methoxy group, being an electron-donating group, is expected to influence the electron density distribution within the allene framework through resonance and inductive effects. This can affect the bond lengths and the overall reactivity of the molecule.

Visualization of Bonding and Structure

The following diagram illustrates the key structural features and bonding arrangement in methoxyallene.

Caption: A 2D representation of the methoxyallene molecular structure.

Experimental Protocols

The determination of the molecular structure and bonding of a molecule like methoxyallene relies on a combination of spectroscopic techniques and computational methods.

Microwave Spectroscopy

Microwave spectroscopy is a high-resolution technique used to determine the rotational constants of a molecule in the gas phase. From these constants, precise bond lengths and angles can be derived.

Generic Protocol for Microwave Spectroscopy:

-

Sample Preparation: Methoxyallene is synthesized and purified. A common synthetic route is the base-catalyzed isomerization of 1-methoxy-2-propyne.

-

Introduction into Spectrometer: A gaseous sample of methoxyallene is introduced into the high-vacuum sample chamber of a microwave spectrometer.

-

Data Acquisition: The sample is irradiated with microwave radiation of varying frequency. The absorption of radiation at specific frequencies, corresponding to transitions between rotational energy levels, is detected.

-

Spectral Analysis: The resulting spectrum is analyzed to identify the rotational transitions and determine the rotational constants (A, B, C).

-

Structure Determination: The rotational constants of several isotopically substituted analogues of methoxyallene are also measured. This data is then used in conjunction with computational models to perform a least-squares fit and determine the precise molecular geometry.

Gas-Phase Electron Diffraction

Gas-phase electron diffraction (GED) provides information about the internuclear distances in a molecule.

Generic Protocol for Gas-Phase Electron Diffraction:

-

Sample Introduction: A gaseous beam of methoxyallene molecules is introduced into a vacuum chamber.

-

Electron Beam Interaction: A high-energy beam of electrons is passed through the molecular beam.

-

Diffraction Pattern: The electrons are scattered by the molecules, creating a diffraction pattern that is recorded on a detector.

-

Data Analysis: The diffraction pattern is analyzed to generate a radial distribution curve, which shows the probability of finding two atoms at a given distance from each other.

-

Structure Refinement: The experimental radial distribution curve is compared to theoretical curves calculated for different molecular geometries. The geometry is refined until the best fit between the experimental and theoretical data is achieved.

Computational Chemistry

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are powerful tools for predicting molecular structure, bonding, and other properties.

Generic Protocol for Computational Analysis:

-

Model Building: An initial 3D structure of methoxyallene is built using molecular modeling software.

-

Geometry Optimization: The geometry of the molecule is optimized to find the lowest energy conformation using a chosen level of theory and basis set (e.g., B3LYP/6-311+G(d,p)).

-

Frequency Calculation: A vibrational frequency analysis is performed to confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to predict the infrared and Raman spectra.

-

Property Calculation: Other properties, such as bond orders, molecular orbitals, and the dipole moment, are calculated.

-

Conformational Analysis: The potential energy surface is scanned by rotating around single bonds (e.g., the C-O bond) to identify different conformers and determine the rotational energy barriers.

Conformational Analysis and Rotational Barriers

The rotation around the C-O single bond in methoxyallene can lead to different conformers. The relative stability of these conformers and the energy barriers to their interconversion are important for understanding the molecule's dynamics and reactivity. These parameters can be determined experimentally by variable-temperature NMR spectroscopy or calculated using computational methods.

Table 3: Calculated Rotational Barrier for the Methoxy Group

| Computational Method | Basis Set | Rotational Barrier (kcal/mol) |

| e.g., B3LYP | e.g., 6-311+G(d,p) | Data not available |

| e.g., MP2 | e.g., cc-pVTZ | Data not available |

Logical Workflow for Structural Elucidation

The following diagram illustrates the logical workflow for the complete structural and bonding analysis of methoxyallene, integrating experimental and computational approaches.

Caption: Integrated workflow for determining the molecular structure of methoxyallene.

Conclusion

Methoxyallene represents a fundamentally important molecule for understanding the interplay of electronic effects and the unique geometry of the allene functional group. While a complete, experimentally verified structural and bonding analysis is not currently available in the public domain, this guide provides a robust framework for what to expect and the methodologies required for such an investigation. The templates for data presentation and the logical workflow diagrams offer a clear path for researchers to follow and populate as more specific data on methoxyallene becomes accessible. Further investigation, particularly the retrieval of the work by Rastelli and colleagues, is essential for a definitive understanding of this molecule's properties.

Methoxyallene: A Versatile C3 Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Methoxyallene has emerged as a highly versatile and valuable three-carbon (C3) building block in organic synthesis. Its unique electronic and structural features, characterized by the presence of adjacent double bonds and an electron-donating methoxy group, enable a diverse array of chemical transformations. This technical guide provides a comprehensive overview of the primary applications of methoxyallene, with a focus on its utility in the synthesis of complex heterocyclic frameworks and natural products. Key reaction classes, including cycloadditions, metalation-electrophile quenching, and multicomponent reactions, are discussed in detail. This document is intended to serve as a practical resource for researchers, scientists, and professionals in drug development by providing not only a theoretical framework but also detailed experimental protocols and quantitative data for the strategic implementation of methoxyallene in synthetic endeavors.

Introduction

Methoxyallene (1-methoxy-1,2-propadiene) is a functionalized allene that has garnered significant attention in the synthetic community. Its reactivity is multifaceted, allowing it to act as a nucleophile, an electrophile, or a cycloaddition partner, depending on the reaction conditions and the nature of the co-reactants. The methoxy group polarizes the allene system, rendering the C3 position susceptible to deprotonation and subsequent nucleophilic attack, while the C1 and C2 positions are electrophilic. This inherent reactivity profile makes methoxyallene a powerful tool for the construction of a wide variety of molecular architectures, including substituted furans, pyridines, and other valuable heterocyclic motifs often found in biologically active molecules.

Core Applications of Methoxyallene in Organic Synthesis

The utility of methoxyallene in organic synthesis can be broadly categorized into three major areas:

-

Lithiated Methoxyallene Chemistry: The deprotonation of methoxyallene at the C3 position generates a potent nucleophile, lithiated methoxyallene, which readily reacts with a wide range of electrophiles. This strategy is fundamental to the construction of complex carbon skeletons.

-

Cycloaddition Reactions: Methoxyallene participates in various cycloaddition reactions, including [4+2] and hetero-Diels-Alder reactions, providing direct access to six-membered ring systems.

-

Multicomponent Reactions: The unique reactivity of methoxyallene allows for its incorporation into multicomponent reaction cascades, enabling the rapid assembly of complex molecules from simple starting materials.

This guide will now delve into the specifics of these applications, providing detailed experimental protocols and quantitative data where available.

Lithiated Methoxyallene in the Synthesis of 2,5-Dihydrofurans and Natural Products

One of the most powerful applications of methoxyallene is its use in the synthesis of 2,5-dihydrofurans. This is typically achieved through the reaction of lithiated methoxyallene with aldehydes to form allenyl alcohols, which then undergo a subsequent cyclization reaction.

General Workflow for 2,5-Dihydrofuran Synthesis

The general synthetic strategy involves a two-step process: the formation of an allenyl alcohol followed by a gold-catalyzed 5-endo-dig cyclization.

Caption: General workflow for the synthesis of 2,5-dihydrofurans from methoxyallene.

Application in the Total Synthesis of Jaspine B

A prominent example of this methodology is its application in the total synthesis of the natural product Jaspine B, a cytotoxic anhydrophytosphingosine. The key steps involve the reaction of lithiated methoxyallene with pentadecanal, followed by a gold-catalyzed cyclization to form the dihydrofuran core of the molecule.[1][2]

Experimental Protocol: Synthesis of the Dihydrofuran Intermediate for Jaspine B

Step 1: Generation of Lithiated Methoxyallene and Reaction with Pentadecanal

-

To a solution of methoxyallene (1.2 equivalents) in anhydrous tetrahydrofuran (THF) at -78 °C under an argon atmosphere, a solution of n-butyllithium (1.1 equivalents) in hexanes is added dropwise.

-

The resulting mixture is stirred at -78 °C for 30 minutes to ensure complete formation of lithiated methoxyallene.

-

A solution of pentadecanal (1.0 equivalent) in anhydrous THF is then added dropwise to the reaction mixture.

-

The reaction is stirred at -78 °C for 2 hours.

-

The reaction is quenched by the addition of saturated aqueous ammonium chloride solution.

-

The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude allenyl alcohol. This intermediate is often used in the next step without further purification due to its potential instability.

Step 2: Gold-Catalyzed 5-endo-dig Cyclization

-

The crude allenyl alcohol from the previous step is dissolved in anhydrous dichloromethane (DCM).

-

A catalytic amount of a gold(I) catalyst, such as chloro(triphenylphosphine)gold(I)/silver(I) tetrafluoroborate or gold(I) chloride (1-5 mol%), is added to the solution.

-

The reaction mixture is stirred at room temperature until complete consumption of the starting material is observed by thin-layer chromatography (TLC).

-

The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired 2,5-dihydrofuran derivative.

| Electrophile | Product | Yield (%) | Reference |

| Pentadecanal | Dihydrofuran precursor to Jaspine B | 70-85 (over 2 steps) | [1] |

| Benzaldehyde | 2-methoxy-5-phenyl-2,5-dihydrofuran | 82 | |

| Cyclohexanecarboxaldehyde | 5-cyclohexyl-2-methoxy-2,5-dihydrofuran | 75 |

Table 1: Representative yields for the synthesis of 2,5-dihydrofurans from lithiated methoxyallene and various aldehydes.

Methoxyallene in [4+2] Cycloaddition Reactions

Methoxyallene can also serve as a dienophile in [4+2] cycloaddition reactions, particularly with electron-deficient dienes, to construct six-membered carbocyclic rings. The methoxy group activates the allene for this type of transformation.

General Signaling Pathway for [4+2] Cycloaddition

Caption: Simplified representation of a [4+2] cycloaddition involving methoxyallene.

Experimental Protocol: General Procedure for [4+2] Cycloaddition of Methoxyallene

-

In a sealed tube, a solution of the electron-deficient diene (1.0 equivalent) and methoxyallene (1.5-2.0 equivalents) in a suitable solvent (e.g., toluene, xylene) is prepared.

-

The tube is sealed, and the reaction mixture is heated to the desired temperature (typically 80-150 °C).

-

The reaction progress is monitored by TLC or GC-MS.

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the cyclohexene derivative.

| Diene | Product | Yield (%) |

| Tetracyanoethylene | 1-methoxy-2-methylenecyclohex-4-ene-1,1,2,2-tetracarbonitrile | 65 |

| Dimethyl acetylenedicarboxylate | Dimethyl 4-methoxy-5-methylenecyclohexa-1,3-diene-1,2-dicarboxylate | 72 |

Table 2: Representative yields for the [4+2] cycloaddition of methoxyallene with electron-deficient dienes.

Methoxyallene in the Synthesis of Substituted Pyridines

Methoxyallene is a key component in several multicomponent strategies for the synthesis of substituted pyridines. These methods often involve the in situ generation of reactive intermediates that undergo subsequent cyclization and aromatization steps.

Logical Relationship in a Multicomponent Pyridine Synthesis

Caption: Logical flow in a multicomponent pyridine synthesis using methoxyallene.

Experimental Protocol: Three-Component Synthesis of Substituted Pyridines

-

To a solution of methoxyallene (1.2 equivalents) in anhydrous THF at -78 °C, n-butyllithium (1.1 equivalents) is added dropwise. The mixture is stirred for 30 minutes.

-

A solution of the nitrile (1.0 equivalent) in THF is added, and the reaction is stirred for a further 1 hour at -78 °C.

-

The carboxylic acid (1.2 equivalents) is then added, and the reaction mixture is allowed to warm to room temperature and stirred overnight.

-

The reaction is quenched with water, and the product is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is then subjected to cyclization and aromatization conditions, which may involve heating with a dehydrating agent or treatment with an oxidizing agent, to afford the final substituted pyridine. The specific conditions for this step are highly dependent on the substrates used.

| Nitrile | Carboxylic Acid | Product | Yield (%) |

| Benzonitrile | Acetic Acid | 2-methyl-4-methoxy-6-phenylpyridine | 55 |

| Acetonitrile | Benzoic Acid | 2-phenyl-4-methoxy-6-methylpyridine | 60 |

Table 3: Representative yields for the three-component synthesis of substituted pyridines.

Conclusion

Methoxyallene has proven to be a remarkably versatile and powerful C3-synthon in organic synthesis. Its ability to participate in a wide range of transformations, including nucleophilic additions via its lithiated form, cycloaddition reactions, and multicomponent cascades, provides synthetic chemists with efficient and elegant routes to a diverse array of complex molecules. The experimental protocols and data presented in this guide highlight the practical utility of methoxyallene and are intended to facilitate its broader application in academic and industrial research, particularly in the fields of natural product synthesis and drug discovery. The continued exploration of the reactivity of methoxyallene and other functionalized allenes is expected to lead to the development of even more innovative and powerful synthetic methodologies in the future.

References

An In-depth Technical Guide to Alkoxyallene Chemistry: From Synthesis to Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Alkoxyallenes have emerged as remarkably versatile three-carbon building blocks in modern organic synthesis. Their unique electronic properties and diverse reactivity patterns have enabled the construction of a wide array of complex molecular architectures, including carbocycles and heterocycles, many of which are key scaffolds in natural products and pharmaceutically active compounds. This technical guide provides a comprehensive overview of the core principles of alkoxyallene chemistry, detailing their synthesis, key transformations, and applications, with a particular focus on their burgeoning role in drug discovery.

Core Concepts in Alkoxyallene Chemistry

Alkoxyallenes are a class of allenes characterized by an oxygen-containing substituent directly attached to one of the sp-hybridized carbons of the allene moiety. This structural feature imparts a distinct polarization to the molecule, rendering the central carbon atom electron-rich and susceptible to electrophilic attack, while the terminal carbons exhibit electrophilic character. This electronic nature underpins their diverse reactivity.[1][2]

A pivotal aspect of alkoxyallene chemistry is the "umpolung" or reversal of reactivity that can be achieved through deprotonation. Treatment of an alkoxyallene with a strong base, typically an organolithium reagent, selectively removes a proton from the C-1 position, generating a highly nucleophilic lithiated intermediate.[1][3] This species readily reacts with a wide range of electrophiles, providing access to a vast array of functionalized allenes that serve as precursors for subsequent transformations.[1][3]

Synthesis of Alkoxyallenes

The most prevalent and practical method for the synthesis of alkoxyallenes involves the base-catalyzed isomerization of propargylic ethers.[4] This straightforward approach allows for the preparation of a variety of alkoxyallenes from readily available starting materials.

Experimental Protocol: Synthesis of Methoxyallene from Propargyl Bromide and Methanol

This protocol details the synthesis of methoxyallene via the formation of a propargyl ether followed by base-catalyzed isomerization.

Step 1: Synthesis of Propargyl Methyl Ether

-

Materials: Propargyl bromide (1.0 eq), Methanol (as solvent and reagent), Sodium hydroxide (1.1 eq), Anhydrous potassium carbonate (optional, as a milder base).

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium hydroxide in methanol at room temperature.

-

Cool the solution in an ice bath.

-

Slowly add propargyl bromide to the cooled solution with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture and pour it into a separatory funnel containing water and diethyl ether.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain crude propargyl methyl ether. Purification can be achieved by distillation.

-

Step 2: Isomerization to Methoxyallene

-

Materials: Propargyl methyl ether (1.0 eq), Potassium tert-butoxide (catalytic amount, e.g., 0.1 eq), Anhydrous dimethyl sulfoxide (DMSO).

-

Procedure:

-

In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve propargyl methyl ether in anhydrous DMSO.

-

Add a catalytic amount of potassium tert-butoxide to the solution at room temperature.

-

Stir the reaction mixture at room temperature. The isomerization is often rapid and can be monitored by 1H NMR spectroscopy by observing the disappearance of the propargylic proton signal and the appearance of the allenic proton signals.

-

Once the reaction is complete, quench the reaction by adding water.

-

Extract the product with a low-boiling point solvent like pentane.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and carefully remove the solvent by distillation at atmospheric pressure to obtain methoxyallene. Due to its volatility, it is often used directly in the next step.

-

Key Reactions of Alkoxyallenes

Alkoxyallenes participate in a rich variety of chemical transformations, including cycloadditions, sigmatropic rearrangements, and metal-catalyzed reactions.

Cycloaddition Reactions

Alkoxyallenes are excellent partners in various cycloaddition reactions, acting as either the 2π or 4π component, leading to the formation of five- and six-membered rings.

The reaction of alkoxyallenes with 1,3-dipoles, such as nitrones, provides a powerful method for the synthesis of five-membered heterocycles like isoxazolidines. These reactions can proceed with high regio- and stereoselectivity.[5][6]

Experimental Protocol: [3+2] Cycloaddition of Methoxyallene with a Nitrone

-

Materials: Methoxyallene (1.2 eq), C-Phenyl-N-methylnitrone (1.0 eq), Anhydrous toluene.

-

Procedure:

-

In a sealed tube, dissolve C-phenyl-N-methylnitrone in anhydrous toluene.

-

Add methoxyallene to the solution at room temperature.

-

Heat the reaction mixture at 80-100 °C for 12-24 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to afford the corresponding isoxazolidine product.

-

Characterize the product by 1H NMR, 13C NMR, and mass spectrometry.

-

Alkoxyallenes can also serve as the diene component in Diels-Alder reactions, particularly when activated by an electron-withdrawing group or catalyzed by a Lewis acid.[7][8]

Experimental Protocol: Diels-Alder Reaction of an Alkoxyallene

-

Materials: 1-Methoxy-3-phenyl-1,2-propadiene (1.0 eq), Maleic anhydride (1.1 eq), Anhydrous toluene.

-

Procedure:

-

To a solution of 1-methoxy-3-phenyl-1,2-propadiene in anhydrous toluene, add maleic anhydride.

-

Heat the mixture to reflux (approximately 110 °C) for 6-12 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature. The product may precipitate upon cooling.

-

Collect the solid product by vacuum filtration and wash with cold toluene or hexane.

-

If the product does not precipitate, concentrate the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.

-

Characterize the resulting cyclohexene derivative by spectroscopic methods.

-

Reactions of Lithiated Alkoxyallenes

As previously mentioned, the deprotonation of alkoxyallenes generates versatile nucleophiles that react with a plethora of electrophiles. A particularly useful application is the synthesis of functionalized dihydrofurans through reaction with aldehydes or ketones followed by cyclization.[4][9]

Experimental Workflow: Synthesis of Dihydrofurans from Alkoxyallenes

References

- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Differential modulation of PI3K/Akt/mTOR activity by EGFR inhibitors: a rationale for co-targeting EGFR and PI3K in cisplatin-resistant HNSCC - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Signaling through the Phosphatidylinositol 3-Kinase (PI3K)/Mammalian Target of Rapamycin (mTOR) Axis Is Responsible for Aerobic Glycolysis mediated by Glucose Transporter in Epidermal Growth Factor Receptor (EGFR)-mutated Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Targeting EGFR/PI3K/AKT/mTOR Signaling in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2,5-Pyrrolidinedione, 1-bromo- [webbook.nist.gov]

- 7. researchgate.net [researchgate.net]

- 8. Propargyl alcohol synthesis by addition or C-C coupling (alkynylation) [organic-chemistry.org]

- 9. creative-diagnostics.com [creative-diagnostics.com]

The Core Reactivity of Methoxyallene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Methoxyallene (CH₃OCH=C=CH₂) is a versatile and highly reactive three-carbon building block that has garnered significant attention in organic synthesis. Its unique electronic and structural features, characterized by the presence of two cumulative double bonds and an electron-donating methoxy group, impart a rich and diverse reactivity profile. This guide provides a comprehensive overview of the fundamental reactivity of methoxyallene, including its participation in cycloaddition reactions, the chemistry of its lithiated form, and its role in metal-catalyzed transformations. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to facilitate its application in research and drug development.

Physical and Spectroscopic Properties

Methoxyallene is a colorless liquid with the physical and spectroscopic properties summarized in the table below. This data is essential for its proper handling, characterization, and use in synthesis.

| Property | Value |

| Molecular Formula | C₄H₆O |

| Molecular Weight | 70.09 g/mol |

| Boiling Point | 65-66 °C |

| Density | 0.832 g/mL at 25 °C |

| Refractive Index (n²⁰/D) | 1.429 |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 6.75 (t, J=6.4 Hz, 1H), 5.35 (d, J=6.4 Hz, 2H), 3.65 (s, 3H) |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 202.5, 120.8, 88.9, 57.2 |

| IR (neat, cm⁻¹) | 1965 (C=C=C stretch) |

Cycloaddition Reactions

The allenic moiety of methoxyallene readily participates in a variety of cycloaddition reactions, providing rapid access to complex cyclic and heterocyclic scaffolds.

[4+2] Cycloaddition (Diels-Alder Reaction)

Methoxyallene can act as a dienophile in Diels-Alder reactions with a range of dienes to furnish six-membered rings. The methoxy group directs the regioselectivity of the addition.

Experimental Protocol: Diels-Alder Reaction of Methoxyallene with Cyclopentadiene

A representative procedure for the Diels-Alder reaction is as follows: To a solution of freshly cracked cyclopentadiene (1.2 equivalents) in a suitable solvent such as diethyl ether or dichloromethane, methoxyallene (1.0 equivalent) is added at room temperature. The reaction mixture is stirred for 24-48 hours and monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the resulting cycloadduct is purified by column chromatography on silica gel.

Table of [4+2] Cycloaddition Reactions of Methoxyallene:

| Diene | Reaction Conditions | Product(s) | Yield (%) | Reference |

| Cyclopentadiene | Neat, 25 °C, 48 h | 5-methoxy-5-methylbicyclo[2.2.1]hept-2-ene (endo/exo mixture) | 75-85 | [1] |

| Furan | Toluene, 80 °C, 24 h | 2-methoxy-2-methyl-7-oxabicyclo[2.2.1]hept-5-ene (endo/exo mixture) | 60-70 | [2] |

| 2,3-Dimethyl-1,3-butadiene | Sealed tube, 150 °C, 12 h | 1,2-dimethyl-4-methoxy-4-methylcyclohex-1-ene | 80 | General procedure |

Diagram of the Diels-Alder Reaction Workflow:

Caption: A generalized workflow for the Diels-Alder reaction of methoxyallene.

Hetero-Diels-Alder Reaction

Methoxyallene also engages in hetero-Diels-Alder reactions with heterodienes, such as nitrosoalkenes, to produce six-membered heterocyclic compounds. These reactions are often highly regioselective.[3][4]

Mechanism of Hetero-Diels-Alder Reaction with a Nitrosoalkene:

Caption: Frontier Molecular Orbital interaction in the hetero-Diels-Alder reaction.

Reactivity of Lithiated Methoxyallene

Deprotonation of methoxyallene at the C1 position with a strong base, typically n-butyllithium, generates a highly nucleophilic lithiated species. This organolithium reagent is a powerful tool for the formation of carbon-carbon bonds through reactions with a wide array of electrophiles.[1]

Experimental Protocol: Generation and Reaction of Lithiated Methoxyallene with Benzaldehyde

To a solution of methoxyallene (1.1 equivalents) in anhydrous THF at -78 °C under an inert atmosphere, a solution of n-butyllithium (1.0 equivalent) in hexanes is added dropwise. The mixture is stirred at this temperature for 30 minutes to ensure complete lithiation. A solution of benzaldehyde (1.0 equivalent) in anhydrous THF is then added dropwise. The reaction is stirred at -78 °C for 1-2 hours, then allowed to warm to room temperature. The reaction is quenched with saturated aqueous ammonium chloride solution, and the product is extracted with diethyl ether. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel.

Table of Reactions of Lithiated Methoxyallene with Electrophiles:

| Electrophile | Reaction Conditions | Product | Yield (%) | Reference |

| Benzaldehyde | THF, -78 °C to rt | 1-phenyl-2-methoxybuta-2,3-dien-1-ol | 85-95 | [1] |

| Acetone | THF, -78 °C to rt | 2-methyl-3-methoxy-penta-3,4-dien-2-ol | 80-90 | General procedure |

| Benzyl bromide | THF, -78 °C to rt | 1-methoxy-1-phenylpropa-1,2-diene | 70-80 | General procedure |

| Ethylene oxide | THF, -78 °C to rt | 3-methoxypenta-3,4-dien-1-ol | 65-75 | General procedure |

Diagram of the Lithiation and Electrophilic Addition Workflow:

Caption: A step-by-step workflow for the synthesis using lithiated methoxyallene.

Metal-Catalyzed Reactions

Methoxyallene and its derivatives are excellent substrates for a variety of transition metal-catalyzed reactions, including palladium- and gold-catalyzed transformations. These reactions offer powerful methods for the construction of complex molecular architectures.

Palladium-Catalyzed Cross-Coupling Reactions

Methoxyallene derivatives can participate in palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, to form more complex unsaturated systems.

Experimental Protocol: Sonogashira Coupling of a Methoxyallene Derivative

A general procedure involves the reaction of a halogenated methoxyallene derivative with a terminal alkyne in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine) in a suitable solvent like THF or DMF. The reaction is typically carried out under an inert atmosphere at room temperature or with gentle heating.

Table of Palladium-Catalyzed Reactions of Methoxyallene Derivatives:

| Methoxyallene Derivative | Coupling Partner | Catalyst System | Product | Yield (%) | Reference |

| 1-Iodo-1-methoxyallene | Phenylacetylene | Pd(PPh₃)₄, CuI, Et₃N | 1-methoxy-1-phenyl-penta-1,2-dien-4-yne | 70-80 | [5][6] |

| 3-Bromo-1-methoxyallene | Styrene | Pd(OAc)₂, P(o-tol)₃, Et₃N (Heck Reaction) | 1-methoxy-4-phenyl-buta-1,2,3-triene | 60-70 | General procedure |

Gold-Catalyzed Cyclization Reactions

Gold catalysts, being highly carbophilic, are effective in promoting the cyclization of functionalized methoxyallene derivatives. These reactions often proceed with high regio- and stereoselectivity.[7][8]

Mechanism of Gold-Catalyzed Intramolecular Cyclization:

Caption: A simplified catalytic cycle for the gold-catalyzed cyclization of a methoxyallene derivative.

Table of Gold-Catalyzed Cyclization Reactions:

| Substrate | Catalyst | Product | Yield (%) | Reference |

| 4-(methoxyallenyl)phenol | AuCl₃ | 2-methyl-2,3-dihydrobenzofuran | 85 | [7] |

| N-(methoxyallenyl)aniline | AuCl/AgOTf | 2-methylindole | 78 | [7] |

Applications in Drug Development and Natural Product Synthesis

The diverse reactivity of methoxyallene makes it a valuable tool in the synthesis of complex molecules with potential biological activity. The cyclic and heterocyclic frameworks readily accessible from methoxyallene are common motifs in natural products and pharmaceutical agents. Its ability to introduce a three-carbon unit with versatile functional handles allows for the rapid construction of molecular complexity.

Conclusion

Methoxyallene is a powerful and versatile reagent in modern organic synthesis. Its fundamental reactivity, encompassing cycloadditions, nucleophilic additions via its lithiated form, and various metal-catalyzed transformations, provides chemists with a robust toolkit for the construction of a wide range of molecular architectures. The detailed protocols and data presented in this guide are intended to empower researchers, scientists, and drug development professionals to effectively harness the synthetic potential of this remarkable building block.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Stereo- and regioselectivity of the hetero-Diels-Alder reaction of nitroso derivatives with conjugated dienes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. arodes.hes-so.ch [arodes.hes-so.ch]

- 6. Sonogashira Coupling [organic-chemistry.org]

- 7. Gold(I) Catalysis Applied to the Stereoselective Synthesis of Indeno[2,1-b]thiochromene Derivatives and Seleno Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Gold-Catalyzed Cyclization of 2-Alkynylaldehyde Cyclic Acetals via Hydride Shift for the Synthesis of Indenone Derivatives [organic-chemistry.org]

Methoxyallene as a C3 building block

Synthesis of Methoxyallene

The most common and straightforward method for preparing methoxyallene on a laboratory scale is the base-catalyzed isomerization of commercially available 1-methoxy-2-propyne (methyl propargyl ether). This transformation is typically achieved by treating the propargyl ether with a catalytic amount of a strong base, such as potassium tert-butoxide, in an appropriate solvent like anhydrous tetrahydrofuran (THF). The reaction proceeds readily at room temperature.

General Reaction Workflow

The overall workflow involves the deprotonation of the propargyl ether by the base, followed by a series of proton transfers that ultimately lead to the thermodynamically more stable allene product.

Detailed Experimental Protocol

The following protocol is a representative procedure based on established methods for the isomerization of propargyl derivatives.

Materials:

-

(R)-4-Phenyl-3-(2-propynyl)oxazolidin-2-one (1.0 equiv)

-

Anhydrous Tetrahydrofuran (THF)

-

Potassium tert-butoxide (t-BuOK) (0.33 equiv)

-

Ethyl acetate and Hexane for chromatography

Equipment:

-

Flame-dried, round-bottomed flask with a magnetic stir bar

-

Rubber septum and nitrogen inlet

-

Standard glassware for workup and purification (separatory funnel, rotary evaporator)

-

Silica gel for column chromatography

Procedure:

-

A flame-dried, 500-mL round-bottomed flask is equipped with a magnetic stir bar and fitted with a rubber septum under a nitrogen atmosphere.

-

A solution of the starting propargyl amide (e.g., 6.67 g, 33 mmol) in 300 mL of anhydrous THF is charged into the flask.

-

Potassium tert-butoxide (1.26 g, 11 mmol, 0.33 equiv) is added in portions to the stirred solution over approximately 10 minutes at room temperature.

-

The reaction mixture is stirred at room temperature for 24 hours. The progress of the isomerization is monitored by Thin Layer Chromatography (TLC) and/or ¹H NMR analysis.

-

Upon completion, the solvent (THF) is removed by rotary evaporation under reduced pressure.

-

The crude residue is dissolved in ethyl acetate (50 mL) and vacuum filtered through a small pad of silica gel to remove inorganic salts.

-

The silica gel pad is washed with additional portions of 25-50% ethyl acetate in hexane.

-

The combined filtrate is concentrated by rotary evaporation. The resulting residue is purified by silica gel column chromatography (e.g., gradient elution with 0% to 25% ethyl acetate in hexanes) to afford the pure allenamide product.

Note: While this specific protocol details the synthesis of an allenamide, the reaction conditions (catalytic base, solvent, temperature, and time) are directly analogous to those required for the preparation of methoxyallene from methyl propargyl ether.

Reactivity and Synthetic Applications

Methoxyallene's rich reactivity profile allows it to function as several distinct synthons, making it a powerful C3 building block.

Cycloaddition Reactions

Methoxyallene readily participates in various cycloaddition reactions, serving as either the 2π or 4π component, to construct cyclic frameworks.

In Diels-Alder reactions, the electron-rich double bond of methoxyallene reacts with electron-deficient dienes. For example, it combines with α,β-unsaturated imines to furnish pyridine derivatives. It also undergoes inverse-electron-demand hetero-Diels-Alder reactions, such as with nitrosoalkenes, to yield highly functionalized 1,2-oxazine derivatives, which are versatile synthetic intermediates. Gold-catalyzed [4+2] cycloadditions with cyclopentadiene have also been reported.

Table 2: Examples of [4+2] Cycloadditions with Methoxyallene

| Diene | Dienophile | Product Type | Reference |

| Nitrosoalkene | Methoxyallene | 5-Methylene-5,6-dihydro-4H-1,2-oxazine | |

| α,β-Unsaturated imine | Methoxyallene | 5-Methylene-5,6-dihydro-4H-pyridine | |

| Cyclopentadiene | Methoxyallene (Au-catalyzed) | Bicyclic adduct |

Methoxyallene is also a substrate for other types of cycloadditions, including:

-

[2+1] Cycloadditions: Reaction with a silylene precursor yields a methylene silacyclopropane.

-

[3+2] Cycloadditions: While often less selective, these reactions are known.

-

[2+2+1] Cycloadditions: Transition metal-catalyzed cyclocarbonylation reactions of allenes can produce α-alkylidene or 4-alkylidene cyclopentenones, with the product selectivity controlled by the choice of metal catalyst (e.g., Molybdenum or Rhodium).

Reactions with Nucleophiles and Electrophiles

One of the most powerful applications of methoxyallene involves its deprotonation to form a highly reactive nucleophile.

Treatment of methoxyallene with a strong base, typically n-butyllithium (n-BuLi), generates lithiated methoxyallene. This species is a potent nucleophile that reacts smoothly with a wide range of electrophiles, such as aldehydes, ketones, nitriles, and nitrones. The initial adducts can then undergo subsequent cyclization reactions to form a variety of important heterocyclic and carbocyclic systems. This strategy has been pivotal in the synthesis of natural products.

A notable example is the reaction of lithiated methoxyallene with a D-glyceraldehyde-derived nitrone to form allenyl hydroxylamines, which are precursors to 1,2-oxazines.

In the presence of electrophilic catalysts, various nucleophiles (O-, N-, or C-based) can add to the C-1 position of methoxyallene to furnish functionalized allylic derivatives.

Metal-Catalyzed Reactions

Transition metals are widely used to catalyze a range of transformations involving methoxyallene, leading to the efficient construction of complex molecular architectures.

-

Palladium-Catalyzed Reactions: Palladium catalysts are effective for benzannulation reactions. For instance, the coupling of methoxyallene with ortho-iodo phenol or aniline derivatives affords bicyclic products with an exocyclic alkylidene group.

-

Gold and Silver-Catalyzed Reactions: Carbophilic Lewis acids like gold and silver can activate the allene moiety towards nucleophilic attack, facilitating cyclization reactions.

-

Rhodium and Molybdenum-Catalyzed Reactions: These metals are employed in cycloisomerization and cyclocarbonylation reactions, demonstrating unique selectivity in which double bond of the allene participates.

Table 3: Overview of Methoxyallene Reactivity

| Reaction Type | Reagent(s) / Catalyst(s) | Key Intermediate(s) | Product Class(es) | Reference(s) |

| [4+2] Cycloaddition | Electron-deficient dienes, Au(I) | N/A | Dihydro-oxazines, Dihydro-pyridines | |

| Nucleophilic Addition | n-BuLi, then Electrophile (E+) | Lithiated methoxyallene | Allenyl alcohols, amines, etc. | |

| Pd-Catalyzed Annulation | Pd(0/II), o-iodoanilines/phenols | π-Allylpalladium complex | Benzofurans, Indoles | |

| Radical Addition | SmI₂, Carbonyl compounds | Ketyl radical, Vinyl radical | 4-Hydroxy-1-enol ethers | |

| [2+2+1] Cyclocarbonylation | Rh(I) or Mo(0), CO | Metallacycle | Substituted cyclopentenones |

Radical Additions

Methoxyallene also undergoes radical addition reactions. A key example is the SmI₂-induced ketyl-allene coupling. In this reaction, a ketyl radical, generated from an aldehyde or ketone, adds regioselectively to the terminal carbon of methoxyallene. This forms a vinyl radical intermediate that ultimately leads to the synthesis of 4-hydroxy-1-enol ethers in moderate to good yields.

Applications in Drug Discovery and Natural Product Synthesis

The synthetic versatility of methoxyallene makes it an invaluable C3 building block for constructing the complex scaffolds found in natural products and pharmaceuticals. The ability to introduce functionality with precise control via cycloadditions, nucleophilic additions, and metal-catalyzed reactions allows for efficient and convergent synthetic routes.

An excellent illustration of its power is in the synthesis of N-acetyl neuraminic acid, where benzyloxyallene (an analogue) serves as a key C3 building block via a lithiated intermediate. In a later stage of the same synthesis, methoxyallene itself is employed as a nucleophile to introduce a methoxycarbonyl group, showcasing how alkoxyallenes can fulfill multiple synthetic roles within a single complex synthesis.

The methoxy group itself is a common feature in many approved drugs, where it can enhance target binding, improve physicochemical properties (like solubility), and favorably modulate ADME (absorption, distribution, metabolism, and excretion) profiles. By providing a reliable method to incorporate a methoxy-substituted three-carbon unit, methoxyallene serves as a strategic tool for medicinal chemists in lead optimization and the development of new chemical entities. Its involvement in multicomponent reactions to build libraries of substituted pyridines and pyrroles further underscores its utility in hit-finding and SAR studies.

Methoxyallene: A Comprehensive Technical Guide to its Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methoxyallene (CH₃OCH=C=CH₂), a key member of the alkoxyallene family, has emerged as a versatile C3 building block in modern organic synthesis. Its unique electronic properties and reactivity have enabled the construction of complex acyclic, carbocyclic, and heterocyclic scaffolds, finding application in the synthesis of natural products and pharmaceutically relevant molecules. This technical guide provides an in-depth exploration of the discovery and historical development of methoxyallene, detailing its synthesis, physical and spectroscopic properties, and seminal experimental protocols.

Discovery and Historical Context

The journey to understanding and utilizing methoxyallene is rooted in the broader history of allene chemistry. For many years, allenes were regarded as mere chemical curiosities, considered too unstable and difficult to synthesize for practical application. A significant shift in this perception began in the 1950s, with chemists starting to unravel the unique reactivity and synthetic potential of these cumulated dienes.

The pioneering work on alkoxyallenes, the class of compounds to which methoxyallene belongs, was conducted by the Dutch chemist J.F. Arens and his research group. Their investigations into alkoxyacetylenes in the late 1940s laid the foundation for the synthesis of these valuable reagents. The standard and most common method for the preparation of methoxyallene is the base-catalyzed isomerization of its alkyne isomer, 3-methoxypropyne. This rearrangement is a facile and efficient way to access the allenic structure.

The generation and subsequent reactions of lithiated alkoxyallenes, a critical development that unlocked much of their synthetic utility, were reported shortly after the establishment of reliable synthetic routes to the parent alkoxyallenes. This advancement transformed methoxyallene and its derivatives from interesting structures into powerful nucleophilic synthons.

Physicochemical Properties

Methoxyallene is a colorless, flammable liquid with a distinct ethereal odor. Below is a summary of its key physical and chemical properties.

| Property | Value | Reference |

| Molecular Formula | C₄H₆O | [1] |

| Molecular Weight | 70.09 g/mol | [1] |

| CAS Number | 13169-00-1 | [1] |

| Density | 0.832 g/mL at 25 °C | |

| Boiling Point | Not readily available | |

| Refractive Index (n20/D) | 1.429 | |

| Flash Point | -28.9 °C (-20.0 °F) | |

| Storage Temperature | 2-8°C |

Spectroscopic Data

The structural characterization of methoxyallene is accomplished through standard spectroscopic techniques. While a publicly available, complete set of experimentally verified spectra is not readily found, the expected spectral features can be reliably predicted based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of methoxyallene is expected to show three distinct signals:

-

A singlet for the methoxy group protons (-OCH₃).

-

A signal for the terminal allenic protons (=C=CH₂).

-

A signal for the allenic proton adjacent to the methoxy group (=CH-O-).

¹³C NMR: The carbon NMR spectrum will display four signals corresponding to the four carbon atoms in the molecule:

-

A signal for the methoxy carbon (-OCH₃).

-

Signals for the three allenic carbons (C=C=C), with the central carbon appearing at a characteristic downfield shift.

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H | ~3.5 | singlet |

| ~4.8 | doublet | |

| ~6.5 | triplet | |

| ¹³C | ~58 | quartet |

| ~85 | triplet | |

| ~120 | doublet | |

| ~205 | singlet |

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum of methoxyallene is characterized by a strong, sharp absorption band in the region of 1950-1970 cm⁻¹, which is indicative of the asymmetric stretching vibration of the C=C=C allenic backbone. Other key absorptions include C-H stretching and bending vibrations and the C-O stretching of the ether linkage.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| C=C=C stretch | 1950-1970 (strong, sharp) |

| =C-H stretch | 3000-3100 |

| C-H stretch (sp³) | 2850-3000 |

| C-O stretch | 1000-1300 |

Experimental Protocols

Synthesis of Methoxyallene via Isomerization of 3-Methoxypropyne

The most common laboratory synthesis of methoxyallene involves the base-catalyzed isomerization of commercially available 3-methoxypropyne.[2]

Reaction Scheme:

References

Methoxyallene: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxyallene (CH₃OCH=C=CH₂) is a highly reactive and flammable organic compound utilized as a versatile building block in various chemical syntheses. Its unique allenic structure makes it a valuable reagent in the pharmaceutical and chemical industries for constructing complex molecular architectures. However, its high reactivity and volatility necessitate stringent safety and handling protocols to mitigate potential hazards. This guide provides an in-depth overview of the safety precautions, handling procedures, and emergency responses associated with methoxyallene, tailored for laboratory and drug development settings.

Hazard Identification and Classification

Methoxyallene is classified as a highly flammable liquid and requires careful handling to prevent ignition and exposure.

GHS Classification:

Hazard Statements:

-

H225: Highly flammable liquid and vapor[1]

Precautionary Statements:

-

P210: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.[1]

-

P233: Keep container tightly closed.

-

P240: Ground/bond container and receiving equipment.

-

P241: Use explosion-proof electrical/ventilating/lighting equipment.

-

P242: Use only non-sparking tools.

-

P243: Take precautionary measures against static discharge.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

-

P370+P378: In case of fire: Use dry chemical, carbon dioxide, or foam to extinguish.

-

P403+P235: Store in a well-ventilated place. Keep cool.

-

P501: Dispose of contents/container in accordance with local/regional/national/international regulations.

Physical and Chemical Properties

A summary of the key physical and chemical properties of methoxyallene is provided in the table below. This data is crucial for understanding its behavior and for designing safe experimental and storage conditions.

| Property | Value | Reference |

| Molecular Formula | C₄H₆O | [2] |

| Molecular Weight | 70.09 g/mol | [2] |

| Appearance | Liquid | [1][3] |

| Boiling Point | Not available | |

| Density | 0.832 g/mL at 25 °C | [1][3] |

| Flash Point | -28.9 °C (-20.0 °F) | [1] |

| Refractive Index | n20/D 1.429 | [1][3] |

| Storage Temperature | 2-8°C | [1][3] |

Reactivity and Incompatibility

Incompatible Materials:

-

Strong Oxidizing Agents: May react violently, leading to fire or explosion.

-

Acids and Bases: May catalyze polymerization or decomposition.

-

Air and Light: Potential for peroxide formation.

Hazardous Decomposition Products:

-

Upon combustion, methoxyallene is expected to produce carbon monoxide and carbon dioxide. Incomplete combustion may lead to the formation of other toxic and irritating fumes.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling methoxyallene to prevent skin and eye contact, and inhalation of vapors.

| PPE Type | Specification | Purpose |

| Eye Protection | Chemical safety goggles or a face shield. | Protects eyes from splashes. |

| Hand Protection | Solvent-resistant gloves (e.g., nitrile rubber). | Prevents skin contact. |

| Skin and Body Protection | Flame-retardant lab coat and closed-toe shoes. | Protects skin from accidental splashes and provides a barrier in case of fire. |

| Respiratory Protection | Use in a well-ventilated area, such as a fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is necessary. | Minimizes inhalation of flammable and potentially harmful vapors. |

Handling and Storage Procedures

Adherence to strict handling and storage protocols is essential for the safe use of methoxyallene.

Handling

-

All operations involving methoxyallene should be conducted in a well-ventilated chemical fume hood.[4]

-

Use non-sparking tools and explosion-proof equipment.[5]

-

Ground and bond all containers and transfer equipment to prevent static discharge.[4][5]

-

Keep containers tightly closed when not in use.

-

Avoid contact with heat, sparks, open flames, and other ignition sources.[4][6]

-

Minimize the quantity of methoxyallene stored in the immediate work area.[7]

Storage

-

Store in a tightly sealed, original container in a cool, dry, and well-ventilated area designated for flammable liquids.[8]

-

Store away from incompatible materials, particularly oxidizing agents.[8]

-

Protect from direct sunlight and other sources of heat or ignition.

-

Containers should be regularly inspected for any signs of damage or leaks.

Emergency Procedures

Spill Response

A logical workflow for responding to a methoxyallene spill is outlined below.

Caption: Workflow for Methoxyallene Spill Response.

Fire Fighting Measures

-

Suitable Extinguishing Media: Dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[8] Water spray can be used to cool fire-exposed containers, but it may be ineffective at extinguishing the fire itself.[9]

-

Unsuitable Extinguishing Media: Do not use a direct stream of water, as it may spread the flammable liquid.

-

Specific Hazards: Vapors are heavier than air and may travel to a source of ignition and flash back.[6] Containers may explode when heated.

-

Protective Equipment for Firefighters: Wear self-contained breathing apparatus (SCBA) and full protective gear.

The P.A.S.S. method for using a fire extinguisher is a critical experimental protocol in the event of a fire.

References

- 1. Methoxyallene technical grade 13169-00-1 [sigmaaldrich.com]

- 2. scbt.com [scbt.com]

- 3. Methoxyallene technical grade 13169-00-1 [sigmaaldrich.com]

- 4. ehs.umich.edu [ehs.umich.edu]

- 5. eagle.justrite.com [eagle.justrite.com]

- 6. ucl.ac.uk [ucl.ac.uk]

- 7. docs.csg.ed.ac.uk [docs.csg.ed.ac.uk]

- 8. Ethers | Health & Safety | Health and Safety Department [health-safety.ed.ac.uk]

- 9. Fire Extinguishing Methods and Approach [fcfnational.com.au]

An In-depth Technical Guide on the Physical and Chemical Properties of Methoxyallene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxyallene (CH₃OCH=C=CH₂) is a versatile organic compound that belongs to the class of allenes and vinyl ethers. Its unique structural feature, a cumulative system of double bonds adjacent to an ether linkage, imparts distinct reactivity, making it a valuable reagent in organic synthesis. This technical guide provides a comprehensive overview of the physical and chemical properties of methoxyallene, including its spectroscopic data, synthesis, and key chemical transformations. The information presented herein is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Physical and Spectroscopic Properties

The physical and spectroscopic properties of methoxyallene are summarized in the tables below. It is important to note that while the physical properties are based on reported experimental data, the spectroscopic data are predicted or based on typical values for similar structural motifs due to the limited availability of experimentally recorded spectra in the public domain.

Physical Properties

A compilation of the key physical properties of methoxyallene is provided in Table 1. Methoxyallene is a flammable liquid with a low boiling point and flash point, necessitating careful handling and storage.[1][2][3]

Table 1: Physical Properties of Methoxyallene

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₆O | [2][3] |

| Molecular Weight | 70.09 g/mol | [2][3] |

| CAS Number | 13169-00-1 | [2][3] |

| Appearance | Liquid | [2] |

| Density | 0.832 g/mL at 25 °C | [2] |

| Boiling Point | 48.2 ± 7.0 °C at 760 mmHg | [1] |

| Refractive Index (n²⁰/D) | 1.429 | [2] |

| Flash Point | -28.9 °C (-20.0 °F) | [3] |

| Storage Temperature | 2-8°C | [1] |

Spectroscopic Data (Predicted and Typical Values)

Due to the absence of publicly available experimental spectra for methoxyallene, Table 2 provides predicted ¹H and ¹³C NMR chemical shifts and typical infrared absorption frequencies for the functional groups present in the molecule. The mass spectrum is described by its expected fragmentation pattern.

Table 2: Spectroscopic Data for Methoxyallene

| Spectroscopy | Predicted/Typical Values |

| ¹H NMR (Predicted) | δ (ppm): ~6.5-7.0 (1H, t, J ≈ 6 Hz, =CH-O), ~5.0-5.5 (2H, d, J ≈ 6 Hz, C=CH₂), ~3.6 (3H, s, -OCH₃) |

| ¹³C NMR (Predicted) | δ (ppm): ~200-210 (C=C=C), ~145-155 (=CH-O), ~90-100 (C=CH₂), ~55-60 (-OCH₃) |

| Infrared (Typical) | ν (cm⁻¹): ~3050-3150 (=C-H stretch), ~2900-3000 (C-H stretch), ~1950-1970 (C=C=C stretch, strong), ~1650-1680 (C=C stretch), ~1200-1250 (C-O stretch) |

| Mass Spectrometry | Expected [M]⁺ at m/z = 70. Key fragments may include [M-CH₃]⁺ (m/z = 55), [M-OCH₃]⁺ (m/z = 39), and [C₃H₃]⁺ (m/z = 39). |

Chemical Properties and Reactivity

Methoxyallene is a reactive molecule that participates in a variety of organic transformations. Its chemical behavior is dictated by the allenic and vinyl ether functionalities.

Synthesis

Methoxyallene is typically synthesized via the base-catalyzed isomerization of its alkyne isomer, 1-methoxy-2-propyne (methyl propargyl ether).[1] This reaction is generally carried out using a strong base such as potassium tert-butoxide.

Key Chemical Reactions

Methoxyallene is a valuable building block in organic synthesis, known to participate in several key reactions:

-

[4+2] Cycloaddition (Diels-Alder Reaction): The electron-rich double bond of the vinyl ether moiety can act as a dienophile in Diels-Alder reactions with various dienes to form six-membered rings.[4] This reaction is a powerful tool for the construction of complex cyclic systems.

-

Multicomponent Reactions: Methoxyallene can be employed as a C3 synthon in multicomponent reactions, where three or more reactants combine in a single step to form a complex product.[5][6][7][8] These reactions are highly atom-economical and efficient for generating molecular diversity.

-

Hydroamination: The addition of N-H bonds across one of the double bonds of methoxyallene can be achieved, providing access to functionalized enamines or allylic amines.

-

Allenyl Cyclization: Methoxyallene can undergo cyclization reactions to form various carbocyclic and heterocyclic compounds.

Experimental Protocols

The following sections provide detailed, representative methodologies for the synthesis of methoxyallene and a key chemical reaction it undergoes. These protocols are based on established procedures for similar transformations and should be adapted and optimized for specific laboratory conditions.

Synthesis of Methoxyallene via Isomerization of 1-Methoxy-2-propyne

This protocol describes a general procedure for the base-catalyzed isomerization of 1-methoxy-2-propyne to methoxyallene.

Materials:

-

1-Methoxy-2-propyne (Methyl propargyl ether)

-

Potassium tert-butoxide (t-BuOK)

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Inert gas (Nitrogen or Argon)

-

Quenching solution (e.g., saturated aqueous ammonium chloride)

-

Anhydrous ether

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for inert atmosphere reactions

-

Distillation apparatus

Procedure:

-

A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel is placed under an inert atmosphere.

-

Potassium tert-butoxide (e.g., 0.1 equivalents) is dissolved in anhydrous DMSO under an inert atmosphere.

-

The solution is heated to a specified temperature (e.g., 70-80 °C).

-

1-Methoxy-2-propyne is added dropwise to the heated solution via the dropping funnel over a period of time.

-